molecular formula C7H5ClIN3 B3196495 6-Chloro-3-iodo-1H-indazol-5-amine CAS No. 1000342-50-6

6-Chloro-3-iodo-1H-indazol-5-amine

Cat. No.: B3196495
CAS No.: 1000342-50-6
M. Wt: 293.49 g/mol
InChI Key: LNTSOWANOHXTLS-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of chlorine and iodine substituents at the 6th and 3rd positions, respectively, and an amine group at the 5th position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-1H-indazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of appropriate hydrazones with subsequent halogenation steps. For instance, the synthesis might begin with the formation of a hydrazone intermediate, followed by cyclization to form the indazole core. Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine can then introduce the chlorine and iodine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-iodo-1H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

6-Chloro-3-iodo-1H-indazol-5-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the amine group can enhance its binding affinity and specificity. For instance, it may act as an inhibitor of certain kinases by binding to their active sites, thereby blocking their activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3-iodo-1H-indazol-5-amine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Properties

IUPAC Name

6-chloro-3-iodo-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTSOWANOHXTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)I)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297931
Record name 6-Chloro-3-iodo-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-50-6
Record name 6-Chloro-3-iodo-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-iodo-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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